2-(4-Fluoro-3-methylphenyl)acetaldehyde
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Description
“2-(4-Fluoro-3-methylphenyl)acetaldehyde” is a chemical compound with the molecular formula C9H9FO. It has a molecular weight of 152.17 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “2-(4-Fluoro-3-methylphenyl)acetaldehyde” is 1S/C9H9FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,5-6H,4H2,1H3 . This code provides a unique representation of the molecular structure of the compound.
Scientific Research Applications
Synthesis and Assessment of Substituent Effect on Compounds
A study conducted by Balaji et al. (2015) focused on synthesizing substituted compounds related to 2-(4-Fluoro-3-methylphenyl)acetaldehyde. The synthesis involved condensation reactions and a detailed assessment of substituent effects on the chemical structure and properties of the compounds. The synthesized compounds demonstrated more than 80% yields and their structures were confirmed through various spectral data analyses. The effects of substituents on these compounds were discussed, highlighting the significance of structural modifications on the chemical properties and reactivity of such compounds (Balaji et al., 2015).
Applications in Sensing and Detection
Detection of Acetaldehyde in Liquor and Spirits
In 2019, Yang et al. developed a fluorescence sensor for acetaldehyde, a significant flavor constituent in liquor and spirits. The study focused on creating a fast and highly selective response mechanism for acetaldehyde detection. This sensor has potential advantages over traditional methods such as gas chromatography, offering simplicity, quick response, and real-time detection capabilities. The successful detection of acetaldehyde in real liquor and spirits samples demonstrated its practical applicability (Yang et al., 2019).
Environmental and Industrial Applications
Glycerol Acetals as Diesel Additives
Agirre et al. (2013) explored the use of acetals, including those derived from acetaldehyde, as potential diesel additives. The study detailed the production of specific acetals from glycerol and acetaldehyde, highlighting their potential as sustainable and high-performance diesel additives. The kinetic study in this research provides insights into the reaction parameters and the potential industrial-scale application of these acetals in the energy sector (Agirre et al., 2013).
Photocatalytic Oxidation of Acetaldehyde
Arai et al. (2008) investigated the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under different light irradiations. The study demonstrated the potential of Pd/WO(3) in oxidizing acetaldehyde and other organic compounds such as toluene, emphasizing its role in environmental purification and the potential for indoor air quality improvement (Arai et al., 2008).
Health and Safety Applications
Acetaldehyde Removal from Indoor Air
Yamashita et al. (2010) focused on the irreversible removal of acetaldehyde, a toxic compound, from indoor air using amino acids, particularly L-cysteine. The study provided a novel approach to mitigating health risks associated with indoor acetaldehyde exposure, showcasing the effectiveness of L-cysteine in rapidly reacting with acetaldehyde to produce non-toxic compounds (Yamashita et al., 2010).
properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDGVYPOOMTWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-methylphenyl)acetaldehyde |
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